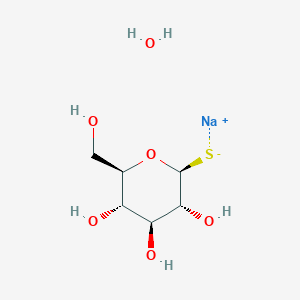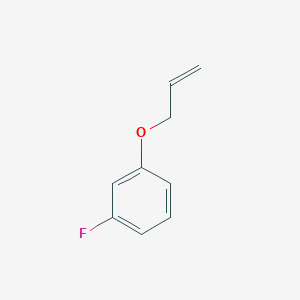
4-Benzyloxy-n1-methyl-benzene-1,2-diamine
Vue d'ensemble
Description
4-Benzyloxy-n1-methyl-benzene-1,2-diamine is a chemical compound with the CAS Number: 256493-34-2 . It has a molecular weight of 228.29 and its IUPAC name is 4-(benzyloxy)-N1-methylbenzene-1,2-diamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,16H,10,15H2,1H3 . This compound contains a total of 34 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .Applications De Recherche Scientifique
Synthetic Applications and Biological Activities
Synthesis and Application in Medicinal Chemistry
Compounds with structures similar to "4-Benzyloxy-n1-methyl-benzene-1,2-diamine" are often explored for their potential in synthetic organic chemistry and medicinal chemistry. For instance, derivatives of benzodiazepines, which share structural similarities with the target compound in terms of aromatic substitution patterns, have been extensively studied for their biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic properties (Sunita Teli et al., 2023). Such studies underscore the importance of aromatic diamines in the development of pharmaceutical agents.
Antimicrobial Properties
Research into monoterpenes like p-Cymene, which is structurally distinct but relevant for understanding the antimicrobial potential of aromatic compounds, indicates that these substances possess significant antimicrobial effects. This highlights the potential utility of related aromatic compounds in addressing the urgent need for new antimicrobial agents (A. Marchese et al., 2017).
Synthetic Strategies and Chemical Properties
The exploration of synthetic methods for constructing complex molecules from simpler aromatic diamines is a crucial aspect of chemical research. For example, the development of various benzodiazepines using o-phenylenediamine as a precursor demonstrates the versatility of aromatic diamines in synthesizing biologically active compounds (Sunita Teli et al., 2023).
Chemical Transformations and Pharmacological Potential
Studies on compounds like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide show the synthetic and pharmacological potential of aromatic compounds, suggesting that similar structures could be explored for their utility in creating new molecular systems with pharmacologically attractive properties (Halyna V. Hryhoriv et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and leading to changes at the molecular level .
Mode of Action
The exact mode of action of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine is not fully understood. It’s proposed that it may interact with its targets, leading to changes in their function. This interaction could potentially alter cellular processes, leading to observable effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds have shown varied bioavailability, influenced by factors such as absorption rate, distribution within the body, metabolism rate, and excretion .
Result of Action
It’s proposed that the compound may lead to changes at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
1-N-methyl-4-phenylmethoxybenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,16H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBUDQOANFRAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)

![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)

![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)


![2-Propenamide, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3119860.png)





